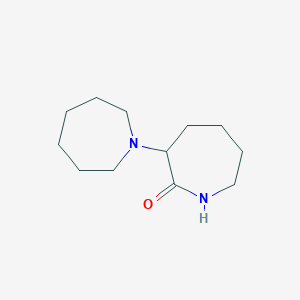
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an important tool for investigating various biological and biochemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is complex and not fully understood. However, it is known that this compound interacts with various proteins and enzymes in the body, which can affect cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide are still being studied. However, it is believed that this compound may have a number of potential applications in the treatment of various diseases and conditions, including cancer, neurodegenerative disorders, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide in lab experiments is its unique structure and properties, which make it an important tool for investigating various biological and biochemical processes. However, the synthesis process for this compound is complex and requires specialized expertise and equipment, which can limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research involving 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide. Some possible areas of focus include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases and conditions.
2. Studying the mechanism of action of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide in greater detail to gain a better understanding of its effects on cellular signaling pathways and gene expression.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Exploring the use of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide as a tool for investigating the structure and function of various proteins and enzymes in the body.
5. Investigating the potential use of this compound in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.
In conclusion, 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide is a chemical compound that has significant potential for scientific research. Its unique structure and properties make it an important tool for investigating various biological and biochemical processes, and there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
Applications De Recherche Scientifique
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide has been used extensively in scientific research for a variety of applications. One of the most common uses of this compound is in the study of biological and biochemical processes, including the effects of various compounds on cellular signaling pathways and gene expression.
Propriétés
IUPAC Name |
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-17(15(18)13-8-9-14(16)19-13)12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMSQTIOQJXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,3-dihydro-1H-inden-1-yl)-N-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

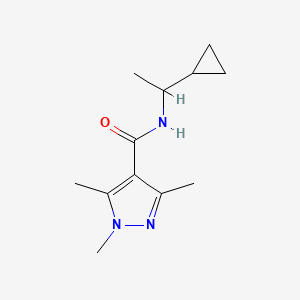
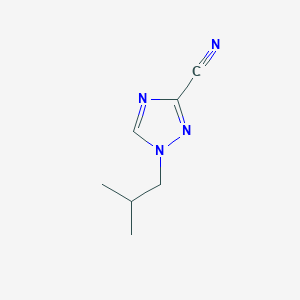
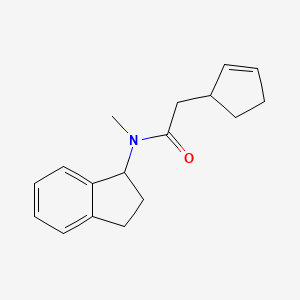
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
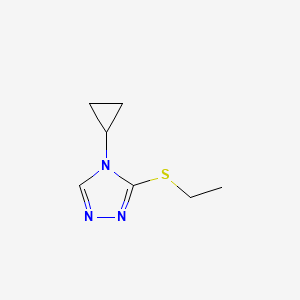
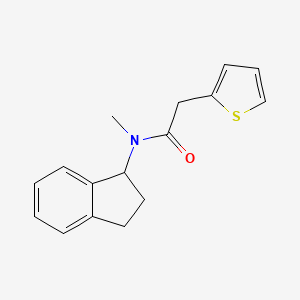

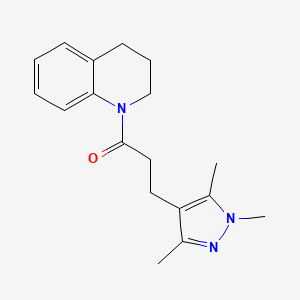
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
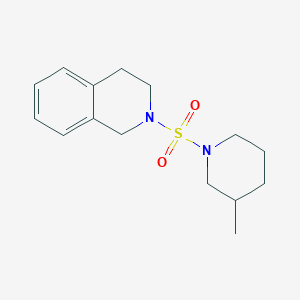
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-1-methyl-4-sulfamoylpyrrole-2-carboxamide](/img/structure/B7516949.png)
